![molecular formula C21H15FO4S B383458 (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate CAS No. 433259-31-5](/img/structure/B383458.png)
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiophene carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 2-fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.
Knoevenagel Condensation: The 2-fluorobenzaldehyde undergoes a Knoevenagel condensation with 5-methoxyphenylacetic acid in the presence of a base such as piperidine to form the corresponding (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenylacetic acid.
Cyclization: The intermediate product is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
1.1 Anticancer Properties
Research has indicated that compounds containing thiophene moieties exhibit promising anticancer activities. The structure of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate suggests potential interactions with cancer cell pathways.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : In vitro studies on similar thiophene derivatives have shown inhibition of proliferation in various cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancers, with IC₅₀ values reported in the low micromolar range.
1.2 Anti-inflammatory Activity
Thiophene derivatives are known for their anti-inflammatory properties, which could be attributed to their ability to inhibit key enzymes involved in inflammatory responses.
- Inhibition of Enzymes : Studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory process.
- Research Findings : In a study, certain thiophene derivatives demonstrated IC₅₀ values ranging from 6.0 µM to 29.2 µM against COX enzymes, indicating that this compound may possess similar inhibitory effects.
1.3 Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated, particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus, suggesting that this compound could exhibit comparable antimicrobial efficacy.
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of Thiophene Derivative : The initial step often includes the synthesis of the thiophene ring through cyclization reactions involving appropriate precursors.
- Acrylation Reaction : The introduction of the acrylamide moiety is achieved through Michael addition or similar reactions, allowing for the incorporation of the 2-fluorophenyl group.
- Final Esterification : The final step involves esterification to form the desired carboxylate derivative.
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for therapeutic applications:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in anticancer therapies.
- Anti-inflammatory Drugs : The compound's anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases.
- Antimicrobial Agents : Its effectiveness against bacterial strains indicates applicability in developing new antibiotics or adjunctive therapies for infections.
Summary Table of Biological Activities
Activity Type | Mechanism | Reference Studies |
---|---|---|
Anticancer | Induces apoptosis | In vitro studies on MCF-7, HepG-2 |
Anti-inflammatory | Inhibits COX/LOX | IC₅₀ values from related studies |
Antimicrobial | Effective against Gram-positive bacteria | MIC values from related compounds |
Mechanism of Action
The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with structural similarities.
Uniqueness
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its thiophene carboxylate moiety also contributes to its versatility in various chemical reactions and applications.
Biological Activity
(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Structural Characteristics
The compound is characterized by the following structural features:
- Acrylate moiety : This contributes to its reactivity and potential interactions with biological targets.
- Thiophene ring : Known for its electronic properties, enhancing the compound's biological activity.
- Fluorophenyl group : The presence of fluorine can increase lipophilicity and bioactivity.
The molecular formula of this compound is C₁₈H₁₈FNO₃S, with a molecular weight of approximately 345.4 g/mol.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, typically involving the reaction of thiophene carboxylic acids with fluorinated phenolic compounds under controlled conditions. The following general synthetic route is proposed:
- Formation of the acrylate : Reacting a thiophene derivative with an appropriate acrylate reagent.
- Substitution reactions : Introducing the fluorophenyl group through nucleophilic substitution.
- Purification : Utilizing chromatography techniques to isolate the desired product.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For example:
- Cytotoxicity studies : In vitro assays have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including ovarian (OAW-42), lung (A549), and breast (MDA-MB-231) cancer cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of Lipoxygenase : Similar compounds have shown inhibition of soybean lipoxygenase (LOX), indicating potential anti-inflammatory effects .
Antioxidant Activity
Antioxidant properties are critical for combating oxidative stress-related diseases:
- DPPH Assay : The compound demonstrates significant free radical scavenging activity, contributing to its antioxidant profile .
Case Studies
- Study on DNA Interaction : A study investigated the interaction of related thiophene derivatives with DNA, revealing that these compounds could intercalate into DNA strands, potentially leading to antitumor effects .
- Copper(II) Complexes : Research on copper(II) complexes with thiophene carboxylates showed enhanced antioxidant and anti-inflammatory activities, supporting the therapeutic potential of thiophene-containing compounds .
Properties
IUPAC Name |
[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO4S/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)19(13-15)26-21(24)20-7-4-12-27-20/h2-13H,1H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFJDXRGGNLANQ-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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